Propofol β-D-Glucuronide Methyl Ester Propofol β-D-Glucuronide Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198161
InChI:
SMILES:
Molecular Formula: C₁₉H₂₈O₇
Molecular Weight: 368.42

Propofol β-D-Glucuronide Methyl Ester

CAS No.:

Cat. No.: VC0198161

Molecular Formula: C₁₉H₂₈O₇

Molecular Weight: 368.42

* For research use only. Not for human or veterinary use.

Propofol β-D-Glucuronide Methyl Ester -

Specification

Molecular Formula C₁₉H₂₈O₇
Molecular Weight 368.42

Introduction

Chemical Properties and Structure

Propofol β-D-Glucuronide Methyl Ester, also known as 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester, possesses distinct physicochemical properties that make it valuable for research applications. This compound consists of the propofol structure conjugated with a glucuronic acid moiety that has been methylated at the carboxylic acid position. The molecular formula of this compound is C19H28O7 with a molecular weight of 368.42 g/mol, characteristics that align with its structure as a glucuronide derivative of propofol . The compound typically appears as a white solid, making it easily identifiable and manageable in laboratory settings.

The solubility profile of Propofol β-D-Glucuronide Methyl Ester demonstrates its compatibility with various organic solvents including dimethyl sulfoxide (DMSO), ethanol, methanol, and chloroform, which facilitates its use in different experimental protocols . This solubility pattern reflects its moderately polar nature, which derives from the balance between the hydrophobic propofol moiety and the more hydrophilic glucuronide portion. The β-configuration at the anomeric carbon of the glucuronide moiety is an important structural feature that mimics the configuration found in naturally occurring glucuronide metabolites in biological systems.

The stability of Propofol β-D-Glucuronide Methyl Ester under standard laboratory conditions makes it suitable for research purposes, though like many glucuronide compounds, it should be protected from extended exposure to extreme conditions that could lead to hydrolysis of the glycosidic bond. The presence of the methyl ester group provides additional stability compared to the free carboxylic acid form found in the actual metabolite, preventing potential degradation during storage and handling. This structural modification represents a key difference between the research standard and the actual biological metabolite.

Synthesis and Preparation Methods

The synthesis of Propofol β-D-Glucuronide Methyl Ester typically involves a series of protection and glycosylation steps to achieve the desired stereochemistry and functional group arrangement. A common approach involves using protected glucuronic acid derivatives, particularly those with protecting groups like benzoyl groups at the 2, 3, and 4 positions of the sugar ring. The benzoylated intermediates, such as 2,3,4-Tri-O-benzoyl-D-glucuronic acid methyl ester, can serve as glycosyl donors in reactions with the phenolic group of propofol . This synthetic strategy ensures the formation of the β-glycosidic linkage that characterizes the target molecule.

The synthetic route often employs trichloroacetimidate methodology, which has become a standard approach for stereoselective glycosylation reactions in carbohydrate chemistry. The trichloroacetimidate derivative of 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester (CAS 169557-99-7) serves as an activated glycosyl donor that can react with propofol under Lewis acid catalysis to form the desired β-glycosidic bond . Following the glycosylation step, deprotection of the benzoyl groups yields the final Propofol β-D-Glucuronide Methyl Ester product, which can then be purified using chromatographic techniques.

Alternative synthetic approaches may involve enzymatic methods using glucuronosyltransferases, though these typically produce the free glucuronide rather than the methyl ester. Therefore, chemical synthesis remains the preferred method for producing the methyl ester derivative for research purposes. The efficiency of the synthesis can be influenced by factors such as the choice of protecting groups, activation method for the glycosyl donor, reaction conditions, and purification strategies, all of which can be optimized based on the specific requirements of the research project.

Role in Propofol Metabolism

Propofol (2,6-diisopropylphenol) functions as a widely used intravenous anesthetic agent with short-acting properties, employed for both induction and maintenance of general anesthesia as well as procedural sedation. Following administration, propofol undergoes extensive metabolism primarily in the liver through phase II conjugation reactions, with glucuronidation representing a major metabolic pathway . The formation of Propofol β-D-Glucuronide constitutes a significant mechanism for the elimination of propofol from the body, making it an important focus in pharmacokinetic and metabolic studies.

Propofol β-D-Glucuronide Methyl Ester serves as a synthetic precursor to Propofol β-D-Glucuronide, which is the actual metabolite found in biological systems . The methyl ester modification provides advantages for research purposes, including enhanced stability and improved characteristics for analytical detection, while still maintaining structural similarity to the natural metabolite. This relationship makes Propofol β-D-Glucuronide Methyl Ester a valuable research tool for studying propofol metabolism and developing analytical methods for metabolite detection.

The metabolism of propofol involves several pathways, with glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) representing a major route of biotransformation. In addition to the direct glucuronidation of propofol, hydroxylated metabolites such as 4-Hydroxypropofol can also undergo glucuronidation, leading to metabolites like 4-Hydroxypropofol-1-O-β-D-glucuronide and 4-Hydroxypropofol-4-O-β-D-glucuronide . Understanding these metabolic pathways is essential for comprehending the pharmacokinetics and pharmacodynamics of propofol, as well as potential drug interactions that might affect its metabolism and clearance.

Table 1 provides a comparison of the pharmacokinetic parameters of propofol and its prodrug fospropofol, highlighting the differences in onset of action, duration, and elimination characteristics that influence their clinical applications.

Table 1. Pharmacokinetic Comparison of Propofol and Fospropofol
CharacteristicsPropofolFospropofol
Standard dose to induce general anesthesia1.5–2.5 mg/kg (lipid emulsion formulation)6.5 mg/kg (aqueous formulation)
Onset of action40 s–1 min ("one arm-brain circulation")4–8 min
Duration of action after bolus dose3–10 min5–18 min
Volume of distribution (L/kg)5.80.3
Total body clearance (L/h/kg)3.20.36
Terminal phase elimination half-life (h)0.970.88
Protein binding (%), mostly albumin97–9995–97
Side effectPain on injection and moderate to severe cardiovascular and respiratory depressionTransient perineal paresthesia, pruritus and mild cardiovascular and respiratory depression

Propofol β-D-Glucuronide Methyl Ester plays a crucial role in analytical chemistry applications focused on the detection and quantification of propofol and its metabolites in biological samples. As a reference standard, this compound enables the development and validation of analytical methods for studying propofol pharmacokinetics, therapeutic drug monitoring, and forensic toxicology investigations. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV), fluorescence, or mass spectrometry (MS), represents common analytical techniques employed for detecting propofol glucuronide metabolites in biological matrices.

Comparison with Related Compounds

Propofol β-D-Glucuronide Methyl Ester belongs to a family of related compounds that include various propofol metabolites and their derivatives, each with distinct properties and applications in research. The parent compound, propofol (2,6-diisopropylphenol), has a molecular formula of C12H18O and a molecular weight of 178.27 g/mol, making it considerably smaller than its glucuronide derivatives . Propofol's high lipophilicity (log p = 4.0) contrasts with the increased hydrophilicity of its glucuronide metabolites, which explains the role of glucuronidation in facilitating propofol elimination from the body.

Several related compounds offer interesting comparisons with Propofol β-D-Glucuronide Methyl Ester. Propofol β-D-Glucuronide (C18H26O7, MW 354.4) represents the actual metabolite found in biological systems, differing from the methyl ester derivative by the absence of the methyl group on the carboxylic acid . This difference affects properties such as water solubility, stability, and chromatographic behavior, with the free glucuronide being more water-soluble but potentially less stable during storage and analysis. The 4-hydroxylated metabolite of propofol (4-Hydroxypropofol, C12H18O2, MW 194.27) and its glucuronide conjugates (4-Hydroxypropofol-1-O-β-D-glucuronide and 4-Hydroxypropofol-4-O-β-D-glucuronide) represent additional biotransformation pathways of propofol .

Table 2. Comparison of Propofol and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesResearch Applications
PropofolC12H18O178.272,6-diisopropylphenol structureAnesthetic agent, parent compound
Propofol β-D-GlucuronideC18H26O7354.4Glucuronic acid conjugated at phenolic OHMajor metabolite, biomarker of propofol exposure
Propofol β-D-Glucuronide Methyl EsterC19H28O7368.42Methyl ester of glucuronic acid carboxylReference standard, precursor to metabolite
4-HydroxypropofolC12H18O2194.27Hydroxylation at 4-position of propofolMinor metabolite, intermediate in metabolism
4-Hydroxypropofol-1-O-β-D-glucuronideC18H26O8370.4Glucuronidation at phenolic OHMinor metabolite, biomarker of propofol metabolism
4-Hydroxypropofol-4-O-β-D-glucuronideC18H26O8370.4Glucuronidation at 4-OH positionMinor metabolite, biomarker of propofol metabolism
Propofol-d17 β-D-GlucuronideC18H9D17O7371.5Deuteration of propofol moietyInternal standard for mass spectrometry
2,3,4-Tri-O-benzoyl Propofol-β-D-glucuronide Methyl EsterC40H40O10680.74Benzoyl protection at 2,3,4-OH of glucuronideSynthetic intermediate, enhanced stability

The structural diversity represented by these related compounds reflects the complexity of propofol metabolism and the various research tools developed to study these processes. Each compound offers specific advantages for particular applications, from metabolic studies to analytical method development, contributing to our comprehensive understanding of propofol pharmacology.

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